1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C18H21BrN4O2 and a molecular weight of 405.298 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-8-bromo-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 1-benzyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-bromo-7-(2-butyn-1-yl)-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopentyl group, in particular, may influence the compound’s lipophilicity and ability to interact with biological membranes, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H21BrN4O2 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-benzyl-8-bromo-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C18H21BrN4O2/c1-12(2)9-10-22-14-15(20-17(22)19)21(3)18(25)23(16(14)24)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChI Key |
OQIJOLROUORMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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